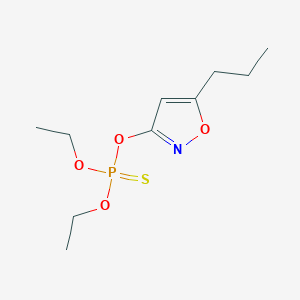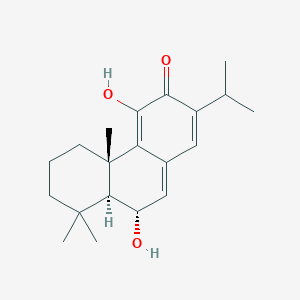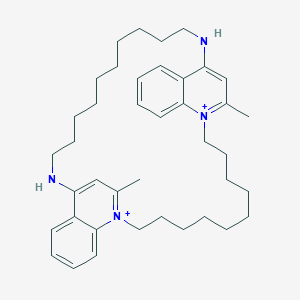![molecular formula C16H16N2O2S B231000 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a benzimidazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, and it has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, and it has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole in lab experiments include its ability to exhibit a variety of biochemical and physiological effects, making it a versatile tool for investigating a variety of research questions. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research involving 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole. Some possible areas of study include its potential as a therapeutic agent for cancer and other diseases, its potential as an antibacterial and antifungal agent, and its potential as a tool for investigating cellular processes and enzyme activity. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential limitations and side effects.
Synthesis Methods
The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole involves a multistep process that has been described in detail in several scientific publications. The most commonly used method involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base, followed by the addition of methyl iodide and dimethyl sulfate to yield the final product.
Scientific Research Applications
The potential applications of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole in scientific research are numerous. It has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a valuable tool for investigating these areas of study. Additionally, it has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.
properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5,6-dimethyl-1-(4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C16H16N2O2S/c1-11-4-6-14(7-5-11)21(19,20)18-10-17-15-8-12(2)13(3)9-16(15)18/h4-10H,1-3H3 |
InChI Key |
MMNPOLTVWFSMTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)


![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
